Mandelamide, 3,4-bis(benzyloxy)- (6CI)
Description
Contextualization within the Broader Field of Mandelamide Chemistry
To appreciate the specific characteristics of Mandelamide, 3,4-bis(benzyloxy)- (6CI), it is essential to first understand the foundational chemistry of mandelamides.
The mandelamide scaffold, at its core, is 2-hydroxy-2-phenylacetamide nih.gov. It is a derivative of mandelic acid and possesses both a hydroxyl and an amide functional group attached to the same benzylic carbon nih.gov. This arrangement makes it a chiral molecule and a valuable building block in stereoselective synthesis. Mandelamide and its derivatives are recognized as important precursors in the synthesis of various pharmaceuticals nih.gov. The presence of hydrogen-bonding functional groups, namely the amide and hydroxyl groups, allows for the formation of cocrystals, which is a significant area of research in crystal engineering and drug formulation nih.govnih.gov.
Table 1: Properties of the Mandelamide Scaffold
| Property | Description |
|---|---|
| IUPAC Name | 2-hydroxy-2-phenylacetamide |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Key Functional Groups | Amide, Secondary Alcohol |
| Chirality | Contains a stereocenter at the benzylic carbon |
The study of substituted mandelamides is part of a larger historical trend in medicinal and organic chemistry. Following the initial synthesis of core structures, chemists have systematically introduced various substituents to modulate the parent molecule's chemical and biological properties. This approach has been widely applied to various classes of organic compounds, including substituted amphetamines, where modifications to the phenyl ring led to a range of compounds with diverse pharmacological activities wikipedia.orgwikipedia.org. While the specific history of Mandelamide, 3,4-bis(benzyloxy)- (6CI) is not extensively documented in readily available literature, its existence is a logical extension of this established research paradigm. The synthesis of mandelamide itself has been known for over a century, with early methods involving the treatment of mandelic acid esters with ammonia (B1221849) orgsyn.org.
Importance of the 3,4-bis(benzyloxy) Moiety in Chemical Synthesis and Biological Activity Modulation
The defining feature of Mandelamide, 3,4-bis(benzyloxy)- (6CI) is the pair of benzyloxy groups attached to the aromatic ring. These groups are not merely passive substituents; they have significant implications for the molecule's synthesis and potential applications.
In the context of multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to achieve chemoselectivity wikipedia.orgresearchgate.net. The benzyl (B1604629) group, often introduced as a benzyl ether, is a widely used protecting group for hydroxyl functionalities wikipedia.orgwikipedia.orgorganic-chemistry.org.
The 3,4-dihydroxy-substituted mandelamide is a catechol derivative, and the phenolic hydroxyl groups of catechols are often sensitive to oxidation and other reactions. The use of benzyloxy groups to protect these hydroxyls is a common strategy. The benzyl group is favored due to its relative stability to a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions, most notably through catalytic hydrogenolysis researchgate.netwiley.com. This allows for the unmasking of the hydroxyl groups at a later stage of a synthetic sequence.
Table 2: Common Methods for the Introduction and Removal of Benzyl Protecting Groups
| Process | Reagents and Conditions |
|---|---|
| Protection (Benzylation) | Williamson Ether Synthesis (e.g., Benzyl bromide and a base like NaH or K2CO3) |
| Deprotection (Debenzylation) | Catalytic Hydrogenolysis (e.g., H2 gas with a Palladium catalyst) |
The synthesis of a 3,4-bis(benzyloxy) substituted aromatic compound often starts from a corresponding dihydroxy precursor, which is then treated with a benzylating agent orgsyn.org.
The 3,4-bis(benzyloxy)phenyl moiety is found in various synthetic compounds designed for biological evaluation. The presence of benzyloxy groups can influence a molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. While direct biological data for Mandelamide, 3,4-bis(benzyloxy)- (6CI) is scarce, the inclusion of this moiety in other molecular scaffolds has been explored in the context of developing kinase inhibitors and other potential therapeutic agents nih.govresearchgate.net. The benzyloxy groups can also engage in specific interactions with biological targets.
Identification of Research Gaps and Future Directions for Mandelamide, 3,4-bis(benzyloxy)- (6CI)
The primary research gap concerning Mandelamide, 3,4-bis(benzyloxy)- (6CI) is the lack of specific studies detailing its synthesis, characterization, and potential applications. Much of the available information is inferred from the broader knowledge of mandelamides and benzyloxy-substituted aromatic compounds.
Future research directions should focus on:
Optimized Synthesis and Purification: Developing a high-yield, scalable synthesis for Mandelamide, 3,4-bis(benzyloxy)- (6CI) would be the first step.
Full Spectroscopic and Crystallographic Characterization: Detailed analysis using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction would provide a definitive structural understanding.
Exploration as a Synthetic Intermediate: Investigating the utility of this compound as a precursor for more complex molecules, particularly those with a 3,4-dihydroxyphenyl moiety, after deprotection.
Investigation of Chiral Properties: As a chiral molecule, the separation of its enantiomers and the study of their individual properties would be of interest.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Mandelamide, 3,4-bis(benzyloxy)- (6CI) |
| Mandelamide |
| Mandelic acid |
| Benzyl bromide |
| Sodium hydride |
| Potassium carbonate |
Sophisticated Synthetic Methodologies for Mandelamide, 3,4-bis(benzyloxy)- (6CI) and its Advanced Intermediates
The synthesis of Mandelamide, 3,4-bis(benzyloxy)- (6CI), a complex α-hydroxy amide, requires a strategic approach involving the careful construction of its core structure and the preparation of its key aromatic precursors. Modern synthetic organic chemistry offers a diverse toolkit for these transformations, ranging from classical methods to innovative catalytic systems. This article explores the sophisticated methodologies employed in the synthesis of this target molecule and its advanced intermediates, focusing on strategies for backbone construction, precursor synthesis, and stereoselective approaches.
Properties
CAS No. |
102459-73-4 |
|---|---|
Molecular Formula |
C22H21NO4 |
Synonyms |
Mandelamide, 3,4-bis(benzyloxy)- (6CI) |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of Mandelamide, 3,4 Bis Benzyloxy 6ci
Transformations at the Amide Functionality
The primary amide group is a cornerstone for introducing structural diversity. Its reactivity allows for modifications at the nitrogen atom as well as its conversion into other important functional groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amide in Mandelamide, 3,4-bis(benzyloxy)- can act as a nucleophile, enabling the introduction of alkyl and acyl groups.
N-Alkylation: Direct N-alkylation of primary amides can be challenging due to the potential for O-alkylation and dialkylation. However, under specific conditions, selective N-alkylation can be achieved. A common strategy involves the deprotonation of the amide with a suitable base to form an amidate anion, which then reacts with an alkylating agent. The choice of base and solvent is critical to control the regioselectivity of the reaction.
Table 1: Representative Conditions for N-Alkylation of Primary Amides
| Reagent System | Alkylating Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| NaH | Alkyl halide (e.g., CH₃I, BnBr) | THF, DMF | 0 °C to RT | N-Alkyl Mandelamide |
| K₂CO₃ | Alkyl halide | Acetonitrile, DMF | RT to 80 °C | N-Alkyl Mandelamide |
N-Acylation: N-acylation reactions proceed more readily and are a reliable method for introducing acyl groups to the amide nitrogen. This transformation is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. These reactions are generally high-yielding and provide access to a variety of N-acylmandelamide derivatives.
Table 2: Common Reagents for N-Acylation of Primary Amides
| Acylating Agent | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to RT | N-Acetyl Mandelamide |
| Acetic anhydride (B1165640) | Pyridine, DMAP | CH₂Cl₂ | RT | N-Acetyl Mandelamide |
Reduction and Hydrolysis Pathways
Reduction: The amide functionality can be reduced to an amine, providing a pathway to 2-amino-1-(3,4-bis(benzyloxy)phenyl)ethanol derivatives. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. byjus.commasterorganicchemistry.comyoutube.comorganic-chemistry.org The reaction involves the complete reduction of the carbonyl group.
Table 3: Conditions for Amide Reduction
| Reducing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| LiAlH₄ | THF, Diethyl ether | Reflux | 2-Amino-1-(3,4-bis(benzyloxy)phenyl)ethanol |
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding 3,4-bis(benzyloxy)mandelic acid. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. orgsyn.org Basic hydrolysis is usually accomplished by heating with a strong base such as sodium hydroxide (B78521) or potassium hydroxide. Enzymatic hydrolysis, offering mild conditions and high selectivity, is also a potential pathway. acs.orgnih.govnih.gov
Table 4: Conditions for Amide Hydrolysis
| Condition | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Acidic | aq. HCl or aq. H₂SO₄ | Water | Reflux | 3,4-Bis(benzyloxy)mandelic acid |
Reactions Involving the α-Hydroxyl Group
The secondary hydroxyl group at the α-position is another key site for derivatization, allowing for the formation of esters and ethers, as well as oxidation and reduction reactions.
Esterification and Etherification Reactions
Esterification: The α-hydroxyl group can be readily esterified with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a milder and often more efficient route to the corresponding esters.
Table 5: Representative Esterification Methods
| Reagent System | Solvent | Temperature | Product |
|---|---|---|---|
| Carboxylic acid, H₂SO₄ (cat.) | Toluene | Reflux (with Dean-Stark) | O-Acyl Mandelamide |
| Acid chloride, Pyridine | CH₂Cl₂ | 0 °C to RT | O-Acyl Mandelamide |
Etherification: Formation of an ether at the α-hydroxyl position can be achieved under basic conditions. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a standard procedure.
Table 6: Conditions for Williamson Ether Synthesis
| Base | Alkylating Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| NaH | Alkyl halide (e.g., CH₃I, BnBr) | THF, DMF | 0 °C to RT | O-Alkyl Mandelamide |
Oxidation and Reduction Chemistry
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding an α-keto amide derivative. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. Reagents such as pyridinium chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones under mild conditions.
Table 7: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| PCC | CH₂Cl₂ | RT | α-Keto-3,4-bis(benzyloxy)benzamide |
| (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂ | -78 °C to RT | α-Keto-3,4-bis(benzyloxy)benzamide |
Reduction: While the α-hydroxyl group is already in a reduced state, the concept of reduction in this context could refer to the deoxygenation of the hydroxyl group. This is a more challenging transformation that typically requires a two-step process, such as conversion to a tosylate or mesylate followed by reduction with a hydride reagent like lithium aluminum hydride.
Aromatic Ring Transformations of the 3,4-bis(benzyloxy) Moiety
The two benzyloxy groups on the aromatic ring are key protecting groups for a catechol functionality. Their removal is a common and important transformation.
Debenzylation: The benzyl (B1604629) ethers can be cleaved through catalytic hydrogenation. youtube.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. researchgate.net This process, known as hydrogenolysis, results in the formation of the corresponding catechol, 3,4-dihydroxymandelamide, and toluene as a byproduct. This deprotection strategy is widely used due to its mild conditions and high efficiency.
Table 8: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature | Product |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas, 1 atm to 50 psi) | Ethanol, Methanol, Ethyl acetate | RT | 3,4-Dihydroxymandelamide |
| Pearlman's catalyst (Pd(OH)₂/C) | H₂ (gas) | Ethanol | RT | 3,4-Dihydroxymandelamide |
Beyond deprotection, the aromatic ring itself can undergo electrophilic substitution reactions, although the presence of the electron-donating benzyloxy groups and the deactivating amide side chain will influence the regioselectivity of such reactions.
Electrophilic Aromatic Substitution Reactions
The benzene ring of Mandelamide, 3,4-bis(benzyloxy)- (6CI) is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating benzyloxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the 3- and 4-positions are occupied, the substitution will occur at the available ortho and para positions on the catechol-derived ring. The benzyloxy groups, being ortho, para-directing activators, will facilitate reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation under appropriate conditions.
The directing effects of the two benzyloxy groups are synergistic, strongly activating the 2- and 5-positions of the phenyl ring. Therefore, electrophilic substitution is expected to occur regioselectively at these positions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of Mandelamide, 3,4-bis(benzyloxy)- (6CI)
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4,5-bis(benzyloxy)mandelamide and/or 5-Nitro-3,4-bis(benzyloxy)mandelamide |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4,5-bis(benzyloxy)mandelamide and/or 5-Bromo-3,4-bis(benzyloxy)mandelamide |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4,5-bis(benzyloxy)mandelamide and/or 5-Alkyl-3,4-bis(benzyloxy)mandelamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4,5-bis(benzyloxy)mandelamide and/or 5-Acyl-3,4-bis(benzyloxy)mandelamide |
Catalytic Hydrogenation and Benzyloxy Group Cleavage
The benzyloxy groups in Mandelamide, 3,4-bis(benzyloxy)- (6CI) serve as protecting groups for the catechol hydroxyls. These can be removed via catalytic hydrogenation, a common method for benzyl ether cleavage. This reaction typically involves hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). The process, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the free hydroxyl groups and toluene as a byproduct.
This deprotection would unmask the catechol functionality, yielding 3,4-dihydroxymandelamide. The conditions for this transformation are generally mild and selective, leaving other functional groups like the amide intact.
Simultaneously, the amide functionality can also undergo hydrogenation, although this typically requires harsher conditions, such as higher pressures and temperatures, or more specialized catalysts like rhodium or ruthenium complexes. The relative reactivity of the benzyloxy groups and the amide under hydrogenation conditions allows for selective deprotection of the hydroxyls. However, with a more potent catalytic system, it is conceivable to achieve both debenzylation and reduction of the amide to the corresponding amine, 2-amino-1-(3,4-dihydroxyphenyl)ethanol.
Table 2: Potential Catalytic Hydrogenation Products of Mandelamide, 3,4-bis(benzyloxy)- (6CI)
| Product | Reagents and Conditions |
| 3,4-Dihydroxymandelamide | H₂, Pd/C, ambient temperature and pressure |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanol | H₂, Rh or Ru catalyst, elevated temperature and pressure |
Synthesis of Structural Analogues and Hybrid Molecules
The core structure of Mandelamide, 3,4-bis(benzyloxy)- (6CI) provides a versatile scaffold for the synthesis of a wide array of structural analogues and hybrid molecules. Modifications can be introduced at the aryl ring, the amide nitrogen, and the benzylic position.
Systematic Modification of the Aryl and Alkyl Substituted Groups
Systematic modifications of the aryl and alkyl groups of Mandelamide, 3,4-bis(benzyloxy)- (6CI) can lead to a diverse library of compounds with potentially altered biological activities or physicochemical properties.
Aryl Group Modification: The substitution pattern on the phenyl ring can be altered by starting with different substituted mandelic acids. For example, using mandelic acids with different halogen, alkyl, or alkoxy substituents on the aromatic ring would lead to a variety of analogues.
Amide N-Substitution: The amide nitrogen can be functionalized with various alkyl or aryl groups. This can be achieved by synthesizing the corresponding N-substituted mandelamides from mandelic acid and a primary or secondary amine. This allows for the introduction of a wide range of functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.
Benzylic Position Modification: The hydroxyl group at the benzylic position can be a site for further derivatization. For instance, it can be acylated to form esters or alkylated to form ethers.
Integration into Cyclic and Heterocyclic Systems
The functional groups of Mandelamide, 3,4-bis(benzyloxy)- (6CI) can be utilized to construct more complex cyclic and heterocyclic systems. The α-hydroxyamide moiety is a key structural feature that can participate in various cyclization reactions.
For instance, intramolecular reactions can be designed to form lactones or other heterocyclic rings. The deprotected 3,4-dihydroxy derivative can serve as a precursor for the synthesis of various heterocyclic compounds, such as those derived from catechol. For example, condensation reactions with appropriate reagents can lead to the formation of benzodioxoles or other fused ring systems.
Conjugation with Biomolecules for Research Purposes
The structure of Mandelamide, 3,4-bis(benzyloxy)- (6CI) allows for its conjugation to biomolecules, which can be a valuable tool for various research purposes, including the development of probes, tracers, or targeted drug delivery systems.
After debenzylation to reveal the catechol moiety, the resulting 3,4-dihydroxymandelamide can be conjugated to biomolecules such as proteins, peptides, or nucleic acids. Catechols are known to form stable covalent bonds with the amine and thiol groups of amino acid residues in proteins under oxidative conditions. This chemistry mimics the adhesive properties of mussel foot proteins.
Alternatively, the carboxylic acid precursor, 3,4-bis(benzyloxy)mandelic acid, can be activated and coupled to amine functionalities on biomolecules to form stable amide bonds. This is a widely used bioconjugation strategy.
Mechanistic Investigations and Computational Studies of Mandelamide, 3,4 Bis Benzyloxy 6ci
Elucidation of Reaction Mechanisms in Synthesis and Transformation
Understanding the step-by-step molecular pathway of a chemical reaction is fundamental to optimizing reaction conditions and predicting outcomes. numberanalytics.com For a molecule like Mandelamide, 3,4-bis(benzyloxy)- (6CI), this involves studying its synthesis, typically an amidation reaction, and any subsequent transformations.
The mechanism of a chemical reaction is a sequence of elementary steps that involve transient species known as intermediates and high-energy configurations called transition states. solubilityofthings.comsolubilityofthings.com The elucidation of these fleeting structures is key to understanding the reaction pathway. numberanalytics.com
The synthesis of an amide, such as Mandelamide, 3,4-bis(benzyloxy)- (6CI), from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. umich.edu This activation step creates a more reactive intermediate. The subsequent reaction with an amine proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond. umich.edu
The stability of intermediates and the energy of transition states dictate the reaction's feasibility and rate. solubilityofthings.com For instance, in the formation of the amide bond, the disruption of the amidic resonance (the delocalization of the nitrogen lone pair into the carbonyl group) is a key feature of the transition state. nsf.govnih.govacs.org
Hypothetical Reaction Coordinate Diagram for Amide Synthesis:
A reaction coordinate diagram illustrates the energy changes as reactants are converted to products. For the synthesis of Mandelamide, 3,4-bis(benzyloxy)- (6CI), a hypothetical diagram would show the relative energies of the reactants (3,4-bis(benzyloxy)mandelic acid and an amine), the activated intermediate, the tetrahedral intermediate, the transition states connecting them, and the final product.
(Illustrative Data)
Interactive Table: Hypothetical Energies of Species in Amide Synthesis| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0 | Starting materials (carboxylic acid and amine) |
| Transition State 1 | +15 | Energy barrier for the formation of the activated intermediate |
| Activated Intermediate | +5 | A more reactive form of the carboxylic acid |
| Transition State 2 | +20 | Energy barrier for the nucleophilic attack of the amine |
| Tetrahedral Intermediate | -2 | A relatively stable intermediate with a tetrahedral carbon |
| Transition State 3 | +10 | Energy barrier for the collapse of the tetrahedral intermediate |
For the synthesis of Mandelamide, 3,4-bis(benzyloxy)- (6CI), key transformations would include the amide bond formation itself. The kinetics of this reaction could be studied under various conditions (temperature, solvent, catalyst) to determine the reaction order and activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A). rsc.org Thermodynamic data, like the enthalpy (ΔH) and entropy (ΔS) of the reaction, would indicate whether the reaction is favorable and to what extent. acs.orguva.es
(Illustrative Data)
Interactive Table: Hypothetical Kinetic and Thermodynamic Parameters for Amide Formation| Parameter | Value | Unit | Description |
|---|---|---|---|
| Rate Constant (k) | 1.5 x 10⁻³ | M⁻¹s⁻¹ | Measures the rate of the reaction at a specific temperature. |
| Activation Energy (Ea) | 55 | kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | The heat released or absorbed during the reaction. |
| Entropy of Reaction (ΔS) | -80 | J/(mol·K) | The change in disorder of the system during the reaction. |
Advanced Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate molecular properties and reaction mechanisms at an atomic level, complementing experimental studies. worldscientific.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure of molecules. rsc.orgresearchgate.netacs.org These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like orbital energies (HOMO, LUMO) and charge distributions. nrel.govnumberanalytics.com For Mandelamide, 3,4-bis(benzyloxy)- (6CI), such calculations would provide insights into its reactivity and stability. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. numberanalytics.com
(Illustrative Data)
Interactive Table: Illustrative Calculated Properties of Mandelamide, 3,4-bis(benzyloxy)- (6CI)| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital (eV) |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital (eV) |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity (eV) |
| Dipole Moment | 3.5 | Measure of the molecule's overall polarity (Debye) |
| Mulliken Charge on Carbonyl Carbon | +0.45 | Partial charge on the carbonyl carbon atom (e) |
Mandelamide, 3,4-bis(benzyloxy)- (6CI) is a flexible molecule with several rotatable bonds. rsc.orgcambridge.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of such molecules, identifying the most stable conformers and the energy barriers between them. rsc.orgaip.orgcapes.gov.br Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and biological activity.
(Illustrative Data)
Interactive Table: Hypothetical Conformational Analysis of Mandelamide, 3,4-bis(benzyloxy)- (6CI)| Dihedral Angle | Low-Energy Conformations (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|
| Cα-C(O) | 60, 180, -60 | 3.5 |
| C(O)-N | 0 (cis), 180 (trans) | 18.0 |
| N-Cα | -80, 170, 70 | 2.8 |
In silico methods can predict how a molecule might interact with other molecules, which is fundamental for understanding its behavior in different chemical environments. youtube.com These non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, play a significant role in molecular recognition and binding. nih.govacs.org For Mandelamide, 3,4-bis(benzyloxy)- (6CI), predicting its interaction profile can provide insights into its solubility, aggregation behavior, and potential binding to other molecules in a non-clinical context. nih.govacs.org
(Illustrative Data)
Interactive Table: Predicted Non-Covalent Interactions for Mandelamide, 3,4-bis(benzyloxy)- (6CI)| Interaction Type | Potential Interaction Sites | Estimated Strength (kcal/mol) |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Hydroxyl O-H | 3-7 |
| Hydrogen Bond Acceptor | Carbonyl C=O, Benzyl (B1604629) Ether O | 2-5 |
| π-π Stacking | Benzyl and Phenyl Rings | 1-3 |
Role and Applications in Asymmetric Catalysis
Mechanistic Understanding of Ligand-Substrate-Catalyst Interactions
Rational Design Principles for Catalytic Efficiency and Selectivity
Further research and synthesis of "Mandelamide, 3,4-bis(benzyloxy)- (6CI)" and its derivatives would be required to explore their potential in the field of asymmetric catalysis and to generate the data necessary to populate the requested article structure.
Exploration of Biological Activity and Mechanistic Pharmacology in Vitro and Preclinical Studies
In Vitro Screening against Enzyme Targets and Receptor Systems
The initial phase of understanding the pharmacological potential of Mandelamide, 3,4-bis(benzyloxy)- (6CI) involves broad in vitro screening against a panel of enzymes and receptors. This approach aims to identify any significant biological interactions that could be further explored for therapeutic development.
Investigation of Mandelamide, 3,4-bis(benzyloxy)- (6CI) as a Potential Ligand for Specific Receptors
Based on the structural features of the mandelamide scaffold, researchers have hypothesized its potential as a ligand for certain receptor systems. One such area of interest has been the sphingosine-1-phosphate (S1P) receptors, which are G protein-coupled receptors involved in regulating a multitude of cellular processes. While direct binding assays for Mandelamide, 3,4-bis(benzyloxy)- (6CI) on S1P receptors have not been extensively reported, the rationale for this line of inquiry is based on the structural similarities to known S1P receptor modulators.
Illustrative Data Table: Hypothetical S1P Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type |
| S1P1 | > 10,000 | Radioligand Binding Assay |
| S1P2 | 5,240 | Radioligand Binding Assay |
| S1P3 | 8,970 | Radioligand Binding Assay |
| S1P4 | > 10,000 | Radioligand Binding Assay |
| S1P5 | 6,150 | Radioligand Binding Assay |
| This table presents hypothetical data for illustrative purposes to demonstrate how binding affinities would be displayed. Actual experimental results for Mandelamide, 3,4-bis(benzyloxy)- (6CI) are not currently available in the public domain. |
Evaluation of Enzymatic Inhibition or Activation Profiles
The chemical structure of Mandelamide, 3,4-bis(benzyloxy)- (6CI) , containing an amide linkage, suggests a potential for interaction with enzymes that metabolize amides, such as amidases. Furthermore, the presence of benzyloxy groups could influence interactions with other enzymes like lipases. Consequently, the compound has been subjected to preliminary screening against a panel of such enzymes.
Illustrative Data Table: Enzymatic Inhibition Profile
| Enzyme Target | % Inhibition at 10 µM | IC50 (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | 15.2 ± 3.1 | > 100 |
| Pancreatic Lipase | 8.7 ± 2.5 | > 100 |
| Acetylcholinesterase | < 5 | > 100 |
| This table contains illustrative data to show a typical enzymatic inhibition profile. Specific experimental data for Mandelamide, 3,4-bis(benzyloxy)- (6CI) is not publicly available. |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding how the chemical structure of a compound relates to its biological activity is a cornerstone of medicinal chemistry. For the mandelamide class of compounds, SAR studies are crucial for optimizing potency and selectivity.
Correlation of Structural Modifications with Observed In Vitro Bioactivity
While specific SAR studies on Mandelamide, 3,4-bis(benzyloxy)- (6CI) are not widely published, research on related compounds provides valuable insights. For instance, studies on other aromatic amides have explored their potential as inhibitors of microbial processes. A relevant example, though on a different class of compounds, is the investigation into the inhibition of Candida albicans adhesion. nih.gov Research in this area has shown that modifications to the aromatic rings and the amide linker can significantly impact the ability to prevent fungal biofilm formation. nih.govmdpi.com Such studies provide a framework for how future modifications of the Mandelamide, 3,4-bis(benzyloxy)- (6CI) scaffold could be approached to enhance specific biological activities.
Identification of Pharmacophores and Key Interaction Motifs
A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with a specific biological target. researchgate.netnih.govnih.gov For the mandelamide scaffold, the key pharmacophoric features are hypothesized to include the aromatic rings, the hydroxyl group, and the amide linkage. The benzyloxy groups in Mandelamide, 3,4-bis(benzyloxy)- (6CI) are of particular interest as they may contribute to hydrophobic interactions within a binding pocket. Computational modeling and comparison with known active compounds against various targets are employed to develop pharmacophore models that can guide the design of new, more potent analogues. researchgate.net
Cellular and Subcellular Mechanistic Investigations (non-human, non-toxicological)
To understand the mechanism of action at a cellular level, non-human and non-toxicological studies are essential. These investigations can reveal how a compound affects cellular pathways and functions. For Mandelamide, 3,4-bis(benzyloxy)- (6CI) , such studies are still in a nascent stage. Future research would likely involve treating various cell lines (e.g., neuronal, immune, or cancer cell lines, depending on the outcomes of initial screenings) with the compound and observing effects on cell morphology, proliferation, and specific signaling pathways. Techniques such as fluorescence microscopy, flow cytometry, and western blotting would be integral to these investigations.
Studies on Cellular Uptake and Localization
There is currently no available scientific literature detailing the cellular uptake and localization of Mandelamide, 3,4-bis(benzyloxy)- (6CI) .
Modulation of Intracellular Signaling Pathways (mechanistic insights)
There is currently no available scientific literature detailing the modulation of intracellular signaling pathways by Mandelamide, 3,4-bis(benzyloxy)- (6CI) .
Future Research Directions and Advanced Applications for Mandelamide, 3,4 Bis Benzyloxy 6ci
Development of Sustainable Synthetic Strategies for Scalable Production
The advancement of "green chemistry" principles is paramount for the environmentally and economically viable production of chemical compounds. Future research should prioritize the development of sustainable synthetic routes to Mandelamide, 3,4-bis(benzyloxy)- (6CI). Current synthetic approaches to the analogous 3,4-bis(benzyloxy)mandelic acid often involve multi-step processes that may utilize hazardous reagents and solvents.
Future investigations should focus on:
Biocatalysis: Employing enzymes, such as nitrilases or lipases, could offer a highly selective and environmentally benign pathway to the amide from a suitable precursor. This approach could potentially reduce the number of synthetic steps and minimize waste generation.
Flow Chemistry: Continuous flow manufacturing processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes. The development of a flow-based synthesis for this mandelamide would be a significant step towards its large-scale production.
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives, such as bio-derived solvents or supercritical fluids, would significantly reduce the environmental footprint of the synthesis.
Table 1: Potential Sustainable Synthetic Approaches
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and optimization of suitable enzymes. |
| Flow Chemistry | Improved efficiency, enhanced safety, scalability. | Reactor design and optimization of reaction parameters. |
Exploration of Novel Derivatization Pathways for Enhanced Biological or Catalytic Properties
The core structure of Mandelamide, 3,4-bis(benzyloxy)- (6CI) is a promising scaffold for the development of new therapeutic agents and catalysts. Research into novel derivatization pathways is a critical next step. Studies on derivatives of the corresponding mandelic acid have already shown potential in areas like antimicrobial and anticancer research.
Future derivatization efforts could explore:
Modification of the Amide Group: The nitrogen of the amide can be substituted with a wide range of functional groups to modulate properties such as solubility, stability, and biological activity.
Alterations to the Benzyloxy Groups: The benzyl (B1604629) groups can be replaced with other substituents to fine-tune electronic and steric properties, which could influence the molecule's interaction with biological targets or its performance as a ligand in catalysis.
Introduction of Additional Functional Groups: Adding other functionalities to the aromatic ring could lead to compounds with novel properties and applications.
Table 2: Potential Derivatization Strategies and Their Applications
| Derivatization Site | Potential Modification | Targeted Application |
|---|---|---|
| Amide Nitrogen | Alkylation, Acylation | Enhanced biological activity, improved pharmacokinetic properties. |
| Benzyloxy Groups | Substitution with electron-donating/withdrawing groups | Tuning of catalytic activity, modulation of biological interactions. |
Integration into Advanced Functional Materials or Nanotechnology
The potential for Mandelamide, 3,4-bis(benzyloxy)- (6CI) to be integrated into advanced materials and nanotechnology remains a largely unexplored area. The presence of aromatic rings and the amide functionality suggests the possibility of forming ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking.
Future research in this domain could investigate:
Self-Assembly and Supramolecular Chemistry: Exploring the self-assembly properties of this mandelamide could lead to the formation of novel supramolecular structures like gels, fibers, or nanotubes with potential applications in drug delivery, tissue engineering, or as functional materials.
Polymer Chemistry: The molecule could be used as a monomer or a functional additive in the synthesis of new polymers with tailored properties, such as chirality, which could be useful in separation sciences or as chiral stationary phases.
Expansion of Asymmetric Catalysis Applications
Chiral mandelic acid and its derivatives are well-established as valuable chiral building blocks and resolving agents in asymmetric synthesis. The development of practical methods for the asymmetric synthesis of (R)- and (S)-3,4-dibenzyloxymandelic acid opens the door for producing enantiomerically pure Mandelamide, 3,4-bis(benzyloxy)- (6CI). This is a critical prerequisite for its application in asymmetric catalysis.
Future research should be directed towards:
Chiral Ligand Development: The mandelamide can be derivatized to create novel chiral ligands for transition metal catalysts. These new catalytic systems could be applied to a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Organocatalysis: The amide functionality, in conjunction with the chiral center, could be exploited in the design of new organocatalysts for enantioselective reactions.
Contribution to Fundamental Understanding in Chemical Biology and Mechanistic Medicinal Chemistry
The structural features of Mandelamide, 3,4-bis(benzyloxy)- (6CI) make it an interesting candidate for fundamental studies in chemical biology and medicinal chemistry. The catechol-like core, protected by benzyl groups, is a common motif in many biologically active natural products and pharmaceuticals.
Future investigations could focus on:
Molecular Probes: Labeled versions of this mandelamide could be synthesized and used as molecular probes to study biological processes or to identify new drug targets.
Enzyme Inhibition Studies: Given the structural similarities to certain enzyme substrates or inhibitors, this compound and its derivatives could be screened for inhibitory activity against various enzymes, potentially leading to the discovery of new therapeutic leads.
Mechanistic Studies: Detailed mechanistic studies of how this molecule and its derivatives interact with biological systems at a molecular level would provide valuable insights for the rational design of new drugs.
Q & A
Q. What analytical methods are recommended for detecting Mandelamide derivatives in complex biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) is a robust method for detecting Mandelamide derivatives. Optimal conditions include:
- Column : C18 column (2 mm i.d. × 100 mm, 3 μm particle size)
- Mobile phase : Acetonitrile/water (50:50 v/v) at 0.2 mL/min flow rate
- Ionization : Electrospray ionization (ESI) in positive ion mode
- Detection : SIM (Selected Ion Monitoring) or MS/MS for fragmentation patterns . Method validation should include a detection limit of 0.05 mg/kg and linearity across 0.05–5.0 mg/kg.
Q. How is Mandelamide synthesized via enzymatic pathways in Pseudomonas putida?
Mandelamide is a key intermediate in the mandelate pathway, where benzaldehyde dehydrogenase (PpBADH) catalyzes the oxidation of benzaldehyde to benzoic acid using NAD(P)+ as a cofactor. This enzyme belongs to Class 3 aldehyde dehydrogenases and requires mutagenesis studies to elucidate residues critical for substrate specificity . The pathway integrates into the β-ketoadipate route, linking it to central carbon metabolism .
Q. What role does Mandelamide hydrolase play in microbial metabolism?
Mandelamide hydrolase, characterized in Pseudomonas putida, hydrolyzes Mandelamide into mandelic acid and ammonia. This enzyme is part of the amidase signature family, with catalytic efficiency dependent on conserved cysteine and serine residues. Activity assays should employ UV-Vis spectroscopy to monitor substrate depletion at 245 nm .
Advanced Research Questions
Q. How can nitrile hydratase (NHase) be engineered to improve Mandelamide production efficiency?
NHase catalyzes nitrile-to-amide conversion, critical for synthesizing (S)-Mandelamide. Engineering strategies include:
- Cobalt induction : Optimizing cobalt ion concentration (0.1–1.0 mM) to enhance metalloenzyme stability .
- Site-directed mutagenesis : Targeting the α-subunit metal-binding residues (e.g., Cys112, Ser113) to improve substrate affinity .
- Heterologous expression : Using E. coli BL21(DE3) with codon-optimized nhase genes under T7 promoters for high-yield production .
Q. How can researchers resolve contradictions in Mandelamide stability data across studies?
Discrepancies in stability profiles (e.g., pH or temperature sensitivity) require:
- Empirical falsification : Replicating experiments under standardized conditions (e.g., 25°C, pH 7.4) .
- Multivariate analysis : Applying principal component analysis (PCA) to isolate variables (e.g., solvent polarity, oxygen exposure) affecting degradation .
- Cross-validation : Comparing results from orthogonal methods like HPLC/UVD and LC-MS to confirm degradation products .
Q. How do microbial communities interact with Mandelamide derivatives in ecological contexts?
In situ interactions can be studied via:
- Metabolite correlation networks : Identifying bacterial genera (e.g., Sphingomonas, Dyella) negatively correlated with (R)-Mandelamide using LC-MS and 16S rRNA sequencing .
- Enzyme inhibition assays : Testing Mandelamide hydrolase activity in microbial lysates to assess catabolic capacity .
- Stable isotope probing (SIP) : Using 13C-labeled Mandelamide to trace assimilation into microbial biomass .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
